molecular formula C9H11NO2 B1300244 2-(2-Methylphenoxy)acetamide CAS No. 22560-43-6

2-(2-Methylphenoxy)acetamide

Cat. No. B1300244
CAS RN: 22560-43-6
M. Wt: 165.19 g/mol
InChI Key: QPCWSKDUWIYHBQ-UHFFFAOYSA-N
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Description

“2-(2-Methylphenoxy)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI string for “2-(2-Methylphenoxy)acetamide” is InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) . The Canonical SMILES string is CC1=CC=CC=C1OCC(=O)N .


Physical And Chemical Properties Analysis

“2-(2-Methylphenoxy)acetamide” has a molecular weight of 165.19 g/mol . It has a XLogP3 value of 1.3, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 165.078978594 g/mol . The topological polar surface area is 52.3 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Medicinal Chemistry

2-(2-Methylphenoxy)acetamide and its derivatives have been studied extensively in medicinal chemistry . These compounds have shown potential as therapeutic candidates. The chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) have been explored to get complete information regarding pharmacologically interesting compounds .

Drug Design and Development

The compound is used in the design and development of new pharmaceuticals . Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or to improving the processes by which existing pharmaceuticals are made .

Quantum Chemical Studies

Experimental and theoretical quantum chemical studies have been conducted on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper (II) complex . These studies showed the ligand to be a tridentate ligand with three coordinate bonds .

Biological Activity

The copper (II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide has been evaluated for its antibacterial activity against two bacterial species, namely Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Antifungal screening was performed against two species (Condida albicans and Aspergillus flavus). The complex under investigation was found to possess notable biological activity .

Molecular Docking

Molecular docking investigation predicted different types of non-covalent interactions of the synthesized ligand towards Insulin-like growth factor 1 receptor (ID: 5FXR) . This suggests potential applications in the field of drug discovery and development.

properties

IUPAC Name

2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCWSKDUWIYHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352594
Record name 2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)acetamide

CAS RN

22560-43-6
Record name 2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYLPHENOXY)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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